REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+]([O-])(O)=O.FC1C=CC=CC=1.[Cl:17]Cl.[N+](C1C=CC=CC=1F)([O-])=O.[Cl:29][C:30]1[C:31]([F:39])=[C:32]([N+]([O-])=O)[CH:33]=[CH:34][CH:35]=1>>[CH:33]1[C:34]([Cl:17])=[CH:35][C:30]([Cl:29])=[C:31]([F:39])[CH:32]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=C1
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)F
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained, at 20° to 100° C.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
after removal of the ring chlorinating catalyst
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1Cl)Cl)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |